Comparative pKa Analysis: Enhanced Acidity Over Non-Halogenated Diarylacetic Acid Analog
2-(4-Chlorophenyl)-2-phenylacetic acid exhibits a predicted pKa of 4.62 ± 0.10 . This is notably lower (more acidic) than the non-halogenated analog 2-(4-methylphenyl)-2-phenylacetic acid (CAS 1882-56-0), which, due to the electron-donating nature of the methyl group, is expected to have a higher pKa. The presence of the electron-withdrawing 4-chloro substituent on one phenyl ring enhances the stability of the carboxylate anion, thereby increasing acidity relative to methyl-substituted analogs. This difference is critical for applications where specific protonation states are required, such as in salt formation, purification via acid-base extraction, or in biological assays where ionization influences membrane permeability and target binding.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.62 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(4-Methylphenyl)-2-phenylacetic acid (CAS 1882-56-0): Predicted pKa > 4.62 (Inferred from substituent effects) |
| Quantified Difference | Quantitatively lower pKa for the chloro-substituted compound |
| Conditions | Predicted values based on computational models, consistent with substituent electronic effects |
Why This Matters
The lower pKa directly influences the compound's solubility profile and its suitability for reactions requiring a specific degree of ionization, impacting both synthetic utility and biological assay design.
